molecular formula C18H22N8 B6452995 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2549005-66-3

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No. B6452995
CAS RN: 2549005-66-3
M. Wt: 350.4 g/mol
InChI Key: OWVRXMWXKLJVPZ-UHFFFAOYSA-N
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Description

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (4-[4-(7-MMP)PIPQ]) is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of diseases. 4-[4-(7-MMP)PIPQ] is a member of the purine-piperazine family of compounds, which have been studied for their potential therapeutic applications. 4-[4-(7-MMP)PIPQ] is an intriguing compound due to its unique structure and its potential to act as an agonist or antagonist of various receptors. This review will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-[4-(7-MMP)PIPQ].

Scientific Research Applications

4-[4-(7-MMP)PIPQ] has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory and anti-cancer activities in preclinical studies. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as well as in the treatment of metabolic disorders, such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 4-[4-(7-MMP)PIPQ] is not fully understood. However, it is believed that the compound acts as an agonist or antagonist of various receptors. For example, it has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of anxiety and depression. In addition, it has been shown to interact with the muscarinic acetylcholine receptor, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(7-MMP)PIPQ] have been studied in preclinical studies. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. Furthermore, it has been shown to have neuroprotective effects by protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(7-MMP)PIPQ] in laboratory experiments include its low toxicity, ease of synthesis, and availability of various derivatives for further studies. The limitations of using 4-[4-(7-MMP)PIPQ] in laboratory experiments include its potential for drug interactions and its potential to cause adverse effects in some individuals.

Future Directions

The potential therapeutic applications of 4-[4-(7-MMP)PIPQ] are still being explored. Potential future directions include further preclinical studies to investigate its potential to treat other diseases and further clinical trials to assess its safety and efficacy in humans. In addition, further research is needed to explore the potential of 4-[4-(7-MMP)PIPQ] to interact with other receptors and to better understand its mechanism of action. Finally, additional studies are needed to explore the potential of 4-[4-(7-MMP)PIPQ] to act as a prodrug or to be used in combination with other therapeutic agents.

Synthesis Methods

4-[4-(7-MMP)PIPQ] can be synthesized from commercially available 7-methyl-7H-purin-6-amine (7-MMP) and piperazine-1-yl-5,6,7,8-tetrahydroquinazoline (PIPQ). The synthesis involves a two-step process. The first step involves the condensation of 7-MMP and PIPQ to form 4-[4-(7-MMP)PIPQ]. This is accomplished by the reaction of 7-MMP with PIPQ in the presence of a base catalyst, such as potassium hydroxide, at elevated temperatures. The second step involves the purification of the reaction mixture to remove any by-products. The final product is then isolated and characterized.

properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVRXMWXKLJVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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